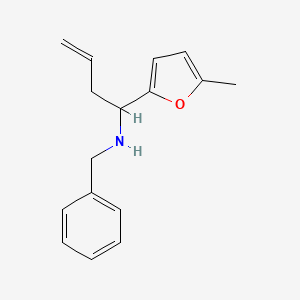

N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine

Description

N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine is a structurally complex amine derivative featuring a benzyl group, a conjugated buten chain, and a 5-methylfuran-2-yl substituent. This compound combines aromatic (benzyl, furan) and aliphatic (buten) moieties, which may influence its physicochemical properties, such as lipophilicity, electronic distribution, and spatial conformation.

Synthesis routes for analogous compounds (e.g., furan-containing amines or Schiff bases) often involve condensation reactions between amines and aldehydes under acidic or catalytic conditions . For instance, furan-2-aldehyde has been used in the synthesis of methanimine derivatives via acid-catalyzed reflux , suggesting that similar methodologies might apply to the target compound.

Properties

IUPAC Name |

N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-3-7-15(16-11-10-13(2)18-16)17-12-14-8-5-4-6-9-14/h3-6,8-11,15,17H,1,7,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIGJCTWOAHUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CC=C)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine typically involves the reaction of 5-methylfuran-2-carbaldehyde with benzylamine and a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenylamine chain to a single bond, yielding a saturated amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated reagents replace the hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated amines.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine is being investigated for its therapeutic potential. Its structural features suggest it may interact with biological targets effectively.

Potential Therapeutic Uses:

- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties, showing effectiveness against various bacterial strains.

- Anti-inflammatory Effects: Research has highlighted its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Biological Research

The compound's biological activity is under investigation for its role in modulating various physiological processes.

Mechanism of Action:

The compound may exert its effects through:

- Receptor Binding: Interaction with receptors involved in inflammation and immune response.

- Enzyme Inhibition: Inhibition of enzymes responsible for the synthesis of inflammatory mediators.

Study on Antimicrobial Activity

A significant study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Anti-inflammatory Research

In animal model studies, the compound was administered to subjects with induced inflammation. Results showed a notable reduction in swelling and pain compared to control groups, supporting its efficacy as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine and compounds from the evidence:

Key Observations :

- Target Compound : Features a flexible buten chain and a secondary amine, which may enhance conformational variability compared to rigid heterocycles like oxadiazoles or benzimidazoles.

- Benzohydrazides () : The hydrazide-benzimidazole core offers multiple hydrogen-bonding sites, which could enhance target binding in biological systems .

Pharmacological and Physicochemical Properties (Inferred)

Analytical and Computational Insights

- Structural Analysis : Crystallographic tools like SHELXL (part of the SHELX system) are widely used for small-molecule refinement . These methods could resolve the target compound’s conformation and intermolecular interactions.

- Molecular Docking : Compounds with furan or benzyl groups (e.g., those in ) are frequently screened for binding to biological targets, suggesting the target compound could be evaluated similarly .

Biological Activity

N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of the current knowledge surrounding this compound.

Chemical Structure and Properties

This compound has the following characteristics:

| Property | Value |

|---|---|

| CAS No. | 2818345 |

| Molecular Formula | C16H19NO |

| Molecular Weight | 255.34 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | Cc1cc(=C(C=C1)NCC2=CC=CC=C2)C(=O)C3CCCC3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially leading to various therapeutic effects such as anti-inflammatory, antimicrobial, and anticancer activities.

Enzyme Interaction

Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer progression and inflammation. For instance, studies on related benzyl derivatives have shown that they can inhibit tyrosinase activity, which is crucial for melanin production and is often overexpressed in certain cancers .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, compounds structurally related to N-benzyl derivatives have been shown to induce apoptosis in cancer cells by increasing oxidative stress and disrupting cellular signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness at low concentrations, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. In vivo studies have indicated that it can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of N-benzyl derivatives:

- Anticancer Studies : A study reported that compounds similar to N-benzyl derivatives significantly inhibited cell proliferation in MCF-7 breast cancer cells with IC50 values in the micromolar range.

- Antimicrobial Screening : Another investigation demonstrated that N-benzyl derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 1 to 10 µg/mL .

- Inflammation Models : Research using animal models showed that these compounds reduced inflammatory markers and improved outcomes in models of acute inflammation .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination using a Pd/NiO catalyst under hydrogen gas. A typical protocol involves reacting a benzylamine derivative (e.g., N-benzylaldehyde) with 5-methylfuran-2-carbaldehyde in a 1:1 molar ratio, dissolved in methanol, at 25°C for 10 hours. The catalyst (1.1 wt% Pd/NiO) enables high yields (up to 95%) under mild conditions. Post-synthesis purification via column chromatography (silica gel, EtOAc/hexane eluent) ensures purity. NMR spectroscopy (¹H, 400 MHz) is critical for verifying the enamine double bond (δ 5.8–6.2 ppm) and furan protons (δ 6.0–6.5 ppm) .

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks for the enamine (δ 5.5–6.5 ppm), benzyl group (δ 7.2–7.4 ppm), and furan ring (δ 2.2 ppm for methyl, δ 6.0–6.5 ppm for protons).

- IR Spectroscopy : Confirm C=N stretches (~1640 cm⁻¹) and furan C-O-C (~1250 cm⁻¹).

- TLC : Use silica gel plates with UV visualization to monitor reaction progress.

Cross-referencing with synthetic intermediates (e.g., 5-methylfuran-2-carbaldehyde) ensures accuracy .

Q. What solvent systems and reaction conditions minimize side products during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF or methanol) reduce side reactions like imine hydrolysis. Maintaining a hydrogen atmosphere (1–2 bar) with Pd/NiO suppresses oxidation of the enamine moiety. Lower temperatures (25–40°C) prevent furan ring decomposition, which occurs above 80°C .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model the compound’s HOMO-LUMO gap, charge distribution, and electrostatic potential. Software like Gaussian or ORCA can simulate UV-Vis spectra (λmax ~280 nm for furan transitions) and correlate with experimental data. The Laplacian of the electron density identifies regions of high electrophilicity (e.g., the enamine nitrogen) .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer : Scalability issues often arise from inefficient mixing or heat dissipation. Use flow chemistry with microreactors to maintain consistent temperature and H₂ pressure. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps (e.g., imine formation vs. reduction). Optimize catalyst loading (1.1–2.0 wt% Pd/NiO) to balance cost and efficiency .

Q. How can derivatives of this compound be designed for biological activity screening?

- Methodological Answer : Introduce substituents via:

- Biginelli Reaction : Cyclocondense with thiourea and ethyl cyanoacetate to form thioxopyrimidine derivatives.

- Ugi-Tetrazole Multicomponent Reaction : Combine with aldehydes, isocyanides, and TMS azide to generate tetrazole-based analogs.

Screen derivatives for antimicrobial activity using MIC assays (e.g., against E. coli or S. aureus) .

Q. What analytical techniques detect stereochemical isomerism in the enamine moiety?

- Methodological Answer : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to separate E/Z isomers. NOESY NMR can confirm spatial proximity between the benzyl group and furan protons. Circular dichroism (CD) spectra distinguish enantiomers if a chiral catalyst is used .

Key Research Challenges

- Contradictions in Data : Conflicting yields may arise from trace moisture in solvents (hydrolyzes imine intermediates) or variable catalyst activation. Pre-drying solvents (molecular sieves) and pre-reducing the catalyst under H₂ mitigate this .

- Advanced Applications : The furan-enamine scaffold shows promise in metal-organic frameworks (MOFs) for catalysis, but steric hindrance from the benzyl group requires computational docking studies to optimize pore size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.